molecular formula C7H10F2N4O B1455812 2-(2,2-difluoroethyl)-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]piperazin-3-one CAS No. 1498956-59-4

2-(2,2-difluoroethyl)-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]piperazin-3-one

Cat. No. B1455812
M. Wt: 204.18 g/mol
InChI Key: KOYZUSPJMVTYSD-UHFFFAOYSA-N
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Description

The compound “2-(2,2-difluoroethyl)-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]piperazin-3-one” is a chemical substance with the CAS Number: 1498956-59-4 . It has a molecular weight of 204.18 . The IUPAC name of this compound is 2-(2,2-difluoroethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one .


Synthesis Analysis

The synthesis of related [1,2,4]triazolo[4,3-a]quinoxaline derivatives involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .


Molecular Structure Analysis

The InChI code of this compound is 1S/C7H10F2N4O/c8-5(9)4-13-7(14)12-2-1-10-3-6(12)11-13/h3,5,10-11H,1-2,4H2 . This code provides a unique representation of the molecule’s structure.


Chemical Reactions Analysis

The synthesis of related compounds involves reactions with different amines and triazole-2-thiol . These reactions are part of the process to create potential antiviral and antimicrobial agents .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The storage temperature is normal .

Scientific Research Applications

Synthesis and Antimicrobial Activities

The compound's derivatives have been synthesized and evaluated for their antimicrobial activities. For instance, Bektaş et al. (2007) described the synthesis of novel 1,2,4-triazole derivatives from ester ethoxycarbonylhydrazones with primary amines, leading to compounds with good or moderate activities against test microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007). This study highlights the potential of triazole derivatives in developing new antimicrobial agents.

Characterization and Potential Therapeutic Applications

Further research into the structural characterization and potential therapeutic applications has been conducted. Yu-tao (2009) synthesized a new fused triazole derivative, showing importance as dipeptidyl peptidase-IV enzyme inhibitors, which are crucial for type 2 diabetes treatment (Ling Yu-tao, 2009). This research signifies the compound's relevance in addressing global health challenges such as diabetes.

Novel Antagonists for Parkinson's Disease

Vu et al. (2004) explored the compound's derivatives as adenosine A2a receptor antagonists, demonstrating oral activity in rodent models of Parkinson's disease (Vu, Pan, Peng, Kumaravel, Smits, Jin, Phadke, Engber, Huang, Reilly, Tam, Grant, Hetu, & Petter, 2004). This research opens avenues for novel treatments for neurodegenerative disorders, showcasing the compound's versatility in drug development.

Antimicrobial and Antioxidant Properties

Demirbaş et al. (2010) focused on synthesizing 1,2,4-triazol-3-one derivatives, revealing their significant antimicrobial activities, thus offering a promising path for new antimicrobial agents (Demirbaş, Sahin, Demirbas, Karaoglu, & Bektaş, 2010). Additionally, the antioxidant properties of certain triazolotriazine derivatives were investigated, hinting at their potential in developing antioxidant agents (Hajri, Alimi, Rtibi, & Sebai, 2022).

properties

IUPAC Name

2-(2,2-difluoroethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F2N4O/c8-5(9)4-13-7(14)12-2-1-10-3-6(12)11-13/h5,10H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOYZUSPJMVTYSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NN(C2=O)CC(F)F)CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,2-difluoroethyl)-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]piperazin-3-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2,2-difluoroethyl)-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]piperazin-3-one
Reactant of Route 2
2-(2,2-difluoroethyl)-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]piperazin-3-one
Reactant of Route 3
2-(2,2-difluoroethyl)-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]piperazin-3-one
Reactant of Route 4
2-(2,2-difluoroethyl)-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]piperazin-3-one
Reactant of Route 5
2-(2,2-difluoroethyl)-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]piperazin-3-one
Reactant of Route 6
2-(2,2-difluoroethyl)-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]piperazin-3-one

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